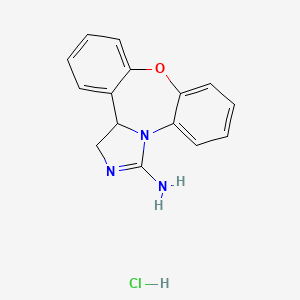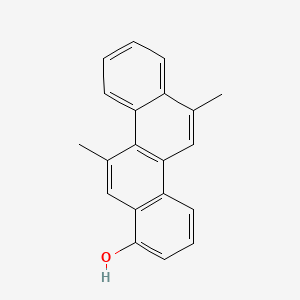
lithium;(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene is an organolithium compound with the molecular formula C₃₅H₂₅Li It is known for its unique structure, which includes a lithium ion coordinated to a highly substituted cyclopentadienyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene typically involves the reaction of tetraphenylcyclopentadienone with lithium metal. The reaction is carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation. The process generally involves the following steps:
- Dissolution of tetraphenylcyclopentadienone in a suitable solvent, such as tetrahydrofuran (THF).
- Addition of lithium metal to the solution.
- Stirring the mixture at a controlled temperature until the reaction is complete.
Industrial Production Methods
While specific industrial production methods for lithium;(2,3,4,5-tetraphenylcyclopenta-1-yl)benzene are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;(2,3,4,5-tetraphenylcyclopenta-1-yl)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the cyclopentadienyl ring or the phenyl groups attached to it.
Substitution: The lithium ion can be substituted with other metal ions or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction can produce various hydrocarbon derivatives.
Aplicaciones Científicas De Investigación
Lithium;(2,3,4,5-tetraphenylcyclopenta-1-yl)benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a ligand in organometallic chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or in drug delivery systems.
Industry: It can be used in the development of new materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which lithium;(2,3,4,5-tetraphenylcyclopenta-1-yl)benzene exerts its effects involves the interaction of the lithium ion with the cyclopentadienyl ring. This interaction can influence the electronic properties of the compound, making it a useful ligand in coordination chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
Similar Compounds
Tetraphenylcyclopentadienone: A precursor to lithium;(2,3,4,5-tetraphenylcyclopenta-1-yl)benzene, known for its use in Diels-Alder reactions.
Pentaphenylcyclopentadiene: Another related compound with similar structural features but different reactivity.
Cyclopentadienyl lithium: A simpler analog with a less substituted cyclopentadienyl ring.
Uniqueness
Lithium;(2,3,4,5-tetraphenylcyclopenta-1-yl)benzene is unique due to its highly substituted cyclopentadienyl ring, which provides steric hindrance and electronic effects that are not present in simpler analogs. This makes it a valuable compound in the synthesis of complex molecules and in the study of organometallic chemistry.
Propiedades
| 82207-55-4 | |
Fórmula molecular |
C35H25Li |
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
lithium;(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene |
InChI |
InChI=1S/C35H25.Li/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28;/h1-25H;/q-1;+1 |
Clave InChI |
DDSRCKMALQWYBA-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C1=CC=C(C=C1)[C-]2C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2E)-2-[(2-Methoxyphenyl)imino]-1-phenylpropan-1-one](/img/structure/B14422361.png)




![N-Benzoyl-2'-O-[(4-methoxyphenyl)methyl]cytidine](/img/structure/B14422406.png)
